3-[1-(Hydroxymethyl)ethyl]cyclo[D-Lac-L-Pro-L-Ile-N-methyl-L-Val-N-methyl-L-Ala-betaAla-]
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Hydroxymethyl)ethyl]cyclo[D-Lac-L-Pro-L-Ile-N-methyl-L-Val-N-methyl-L-Ala-betaAla-] involves the cyclization of linear peptides through peptide bond formation. The linear peptide is typically synthesized using solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin . The cyclization step is achieved by removing the peptide from the resin and inducing cyclization through appropriate reaction conditions, such as the use of coupling reagents like HATU or EDC in the presence of a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-[1-(Hydroxymethyl)ethyl]cyclo[D-Lac-L-Pro-L-Ile-N-methyl-L-Val-N-methyl-L-Ala-betaAla-] undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: Reduction of the peptide bonds can lead to the formation of amines.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[1-(Hydroxymethyl)ethyl]cyclo[D-Lac-L-Pro-L-Ile-N-methyl-L-Val-N-methyl-L-Ala-betaAla-] has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Investigated for its potential as an insecticidal agent due to its ability to disrupt cellular processes in insects.
Medicine: Explored for its potential anticancer properties and ability to modulate immune responses.
Industry: Utilized in the development of bioactive compounds and as a template for designing new drugs.
Mechanism of Action
The mechanism of action of 3-[1-(Hydroxymethyl)ethyl]cyclo[D-Lac-L-Pro-L-Ile-N-methyl-L-Val-N-methyl-L-Ala-betaAla-] involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to cellular receptors and enzymes, disrupting their normal function.
Pathways Involved: It interferes with signal transduction pathways, leading to apoptosis (programmed cell death) in cancer cells and disruption of cellular processes in insects.
Comparison with Similar Compounds
Similar Compounds
Destruxin A: Another cyclic peptide with similar insecticidal properties.
Destruxin B: Known for its immunomodulatory effects.
Destruxin E: Exhibits anticancer activity.
Properties
IUPAC Name |
16-butan-2-yl-3-(3-hydroxy-2-methylpropyl)-10,11,14-trimethyl-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H51N5O8/c1-9-19(5)24-29(41)34(8)25(17(2)3)30(42)33(7)20(6)26(38)31-13-12-23(37)43-22(15-18(4)16-36)28(40)35-14-10-11-21(35)27(39)32-24/h17-22,24-25,36H,9-16H2,1-8H3,(H,31,38)(H,32,39) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWUJFLMKZWRNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC(C)CO)C)C)C(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H51N5O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40950176 |
Source
|
Record name | 3-(Butan-2-yl)-1,10-dihydroxy-16-(3-hydroxy-2-methylpropyl)-5,8,9-trimethyl-6-(propan-2-yl)-5,6,8,9,12,13,19,20,21,21a-decahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecine-4,7,14,17(3H,16H)-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40950176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
609.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27482-49-1 |
Source
|
Record name | 3-(Butan-2-yl)-1,10-dihydroxy-16-(3-hydroxy-2-methylpropyl)-5,8,9-trimethyl-6-(propan-2-yl)-5,6,8,9,12,13,19,20,21,21a-decahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecine-4,7,14,17(3H,16H)-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40950176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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